molecular formula C10H6ClNO B1428146 5-Chloro-7-methyl-1-benzofuran-2-carbonitrile CAS No. 1250393-56-6

5-Chloro-7-methyl-1-benzofuran-2-carbonitrile

Cat. No.: B1428146
CAS No.: 1250393-56-6
M. Wt: 191.61 g/mol
InChI Key: GWBIXHNWEKLUIO-UHFFFAOYSA-N
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Description

5-Chloro-7-methyl-1-benzofuran-2-carbonitrile is an organic compound with the molecular formula C10H6ClNO It is a derivative of benzofuran, characterized by the presence of a chlorine atom at the 5-position, a methyl group at the 7-position, and a cyano group at the 2-position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methyl-1-benzofuran-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2-hydroxybenzaldehyde with methyl ketone derivatives in the presence of a base to form the benzofuran ring. The subsequent introduction of the cyano group can be achieved using cyanide reagents such as sodium cyanide or potassium cyanide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methyl-1-benzofuran-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution: Products include various substituted benzofurans depending on the nucleophile used.

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzofuran derivatives.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

5-Chloro-7-methyl-1-benzofuran-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-7-methyl-1-benzofuran-2-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The presence of the cyano group and the benzofuran ring can facilitate binding to active sites, leading to inhibition or activation of biological pathways. The exact mechanism varies with the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran-2-carbonitrile: Lacks the chlorine and methyl substituents.

    5-Chloro-1-benzofuran-2-carbonitrile: Lacks the methyl group at the 7-position.

    7-Methyl-1-benzofuran-2-carbonitrile: Lacks the chlorine atom at the 5-position.

Uniqueness

5-Chloro-7-methyl-1-benzofuran-2-carbonitrile is unique due to the specific combination of substituents, which can influence its reactivity and biological activity. The presence of both chlorine and methyl groups can enhance its lipophilicity and binding affinity in biological systems, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

5-chloro-7-methyl-1-benzofuran-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c1-6-2-8(11)3-7-4-9(5-12)13-10(6)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBIXHNWEKLUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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